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The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its
dysregulation is a hallmark of cancer. Deubiquitinating enzymes (DUBSs), which reverse the
process of ubiquitination, have emerged as promising therapeutic targets. Among them,
Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25) have
garnered significant attention for their roles in cancer progression. This guide provides an
objective comparison of a USP28 inhibitor, Usp28-IN-3, and several dual USP25/USP28
inhibitors, supported by experimental data from preclinical cancer models.

Executive Summary

Both USP28 and USP25 are implicated in promoting tumorigenesis through the stabilization of
oncoproteins. USP28 is a key regulator of oncogenic transcription factors such as c-MYC and
NOTCH1, while USP25 has been shown to stabilize proteins involved in KRAS and Wnt/[3-
catenin signaling pathways. While selective inhibitors for USP28 like Usp28-IN-3 exist, many
potent inhibitors targeting USP25 also exhibit significant activity against USP28, making them
dual inhibitors. This guide will focus on comparing the activity of Usp28-IN-3 with these dual
inhibitors to shed light on the therapeutic potential of targeting each enzyme.
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In Vitro Efficacy: IC50 Values
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The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following tables summarize the IC50

values of Usp28-IN-3 and various dual USP25/USP28 inhibitors against their target enzymes

and a panel of cancer cell lines.

Table 1: Inhibitor Potency against USP28 and USP25 Enzymes

Inhibitor Target(s) IC50 (pM)

Usp28-IN-3 USP28 0.1[1]

AZ1 USP25/USP28 0.62 (USP25), 0.7 (USP28)[2]
Vismodegib USP25/USP28 1.42 (USP25), 4.41 (USP28)[3]
FT206 USP28/USP25 1.01 (USP25), 0.15 (USP28)[4]
CT1113 USP25/USP28 ~0.2 (in Ph+ALL cell lines)[5]

[6]

Table 2: Anti-proliferative Activity of Inhibitors in Cancer Cell Lines (EC50/IC50 in pM)
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Inhibitor Cell Line Cancer Type EC50/IC50 (pM)
Induces c-Myc
Usp28-IN-3 HCT116 Colorectal Cancer downregulation at 30-
80 uM[1]
Induces c-Myc
Ls174T Colorectal Cancer downregulation at 20-
60 uM[1]
AZ1 Various Range of Cancers ~20[2]
Lung Squamous Cell Inhibits proliferation at
FT206 KF LSCC cells i
Carcinoma 0-5 uM[4]
Ph+ Acute
CT1113 Sup-B15, BV-173 Lymphoblastic ~0.2[5][6]
Leukemia
SW1990 Pancreatic Cancer Effective in vivo[7]
HCT116 Colorectal Cancer Effective in vivo[7]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor

efficacy of drug candidates.

Table 3: In Vivo Anti-Tumor Activity of USP28 and USP25/28 Inhibitors
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Inhibitor Cancer Model Dosing Regimen

Outcome

Lung Squamous Cell 75 mg/kg, p.o., 3
FT206 Carcinoma (LSCC) times/week for 5

xenografts weeks

Significant tumor

regression[4][8]

Pancreatic cancer N
CT1113 Not specified
(SW1990) CDX model

Significant
suppression of tumor
growth[7][9]

Colon cancer »
CT1113 Not specified
(HCT116) CDX model

Significant
suppression of tumor
growth[7]
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Experimental Protocols
Deubiquitinase Activity Assay (Ub-AMC Hydrolysis)

This assay measures the enzymatic activity of USP25 and USP28 by monitoring the cleavage
of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
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Methodology:

o Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl,
5 mM DTT). Dilute recombinant human USP25 or USP28 enzyme to the desired
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concentration in the assay buffer. Prepare serial dilutions of the inhibitor in DMSO and then
dilute in assay buffer.

Enzyme-Inhibitor Incubation: Add a small volume of the enzyme solution to the wells of a
black, flat-bottom 384-well plate. Add the inhibitor dilutions to the wells and incubate for a
specified time (e.g., 30 minutes) at room temperature to allow for binding.

Substrate Addition: Add Ub-AMC substrate to all wells to initiate the enzymatic reaction.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity
(Excitation: ~355 nm, Emission: ~460 nm) at regular intervals for a set period (e.g., 60
minutes) using a microplate reader.

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve).
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response
curve to determine the IC50 value.

Colony Formation Assay

This in vitro assay assesses the ability of single cancer cells to proliferate and form colonies, a
measure of their self-renewal and tumorigenic potential.

Methodology:

Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells per well) into 6-well
plates.

Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor or
vehicle control.

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with
the inhibitor should be replaced every 2-3 days.

Staining: After the incubation period, wash the colonies with PBS, fix them with a
methanol/acetic acid solution, and stain with crystal violet.

Quantification: Count the number of colonies (typically those with >50 cells) in each well. The
results are expressed as a percentage of the vehicle-treated control.[10][11][12]
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Xenograft Tumor Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x
1076 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]

e Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

o Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor
(e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a
predetermined dosing schedule.[15][16]

e Tumor Measurement: Measure the tumor volume using calipers at regular intervals
throughout the study.

o Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the
mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to
the control group.

Discussion and Conclusion

The available preclinical data suggests that both USP28 and USP25 are valid targets for
cancer therapy. Usp28-IN-3 demonstrates potent and selective inhibition of USP28. However, a
significant portion of the potent small molecule inhibitors developed to date, such as AZ1,
Vismodegib, FT206, and CT1113, exhibit dual activity against both USP25 and USP28.

This dual inhibition profile makes it challenging to definitively attribute the observed anti-cancer
effects solely to the inhibition of USP25. For instance, FT206 is more potent against USP28
than USP25 and has shown significant efficacy in USP28-dependent lung squamous cell
carcinoma models.[4][8] This suggests that USP28 inhibition is a key driver of its anti-tumor
activity in this context. Conversely, inhibitors like CT1113 have shown efficacy in models where
USP25 is implicated in stabilizing oncoproteins like BCR-ABL1.[5][6]
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The choice between a selective USP28 inhibitor and a dual USP25/USP28 inhibitor will likely
depend on the specific cancer type and its underlying molecular drivers. Cancers driven by

high levels of c-Myc or other known USP28 substrates may be more susceptible to selective
USP28 inhibition. In contrast, tumors where both USP25 and USP28 contribute to oncogenic
signaling, or where the primary driver is a USP25 substrate, may benefit from dual inhibition.

Further research is required to develop more selective USP25 inhibitors to fully dissect the
individual contributions of these two deubiquitinases in different cancer contexts. Head-to-head
preclinical studies comparing selective USP28, selective USP25, and dual USP25/USP28
inhibitors in various cancer models are warranted to guide the clinical development of these
promising therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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